molecular formula C9H10ClNOS B14808425 2-Chloro-5-cyclopropoxy-4-(methylthio)pyridine

2-Chloro-5-cyclopropoxy-4-(methylthio)pyridine

Cat. No.: B14808425
M. Wt: 215.70 g/mol
InChI Key: JYPMQKDGESXGSL-UHFFFAOYSA-N
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Description

2-Chloro-5-cyclopropoxy-4-(methylsulfanyl)pyridine is a heterocyclic organic compound with the molecular formula C9H10ClNOS. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom, a cyclopropoxy group, and a methylsulfanyl group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-cyclopropoxy-4-(methylsulfanyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine as the core structure.

    Chlorination: The pyridine ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-5-cyclopropoxy-4-(methylsulfanyl)pyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reagents are added in a controlled manner, and the reaction is monitored using analytical techniques such as gas chromatography and high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyclopropoxy-4-(methylsulfanyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to remove the chlorine atom.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated products.

    Substitution: Amino, thio, and alkoxy derivatives.

Scientific Research Applications

2-Chloro-5-cyclopropoxy-4-(methylsulfanyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-cyclopropoxy-4-(methylsulfanyl)pyridine involves its interaction with specific molecular targets. The chlorine and methylsulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopropoxy group adds steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(methylsulfanyl)pyridine: Lacks the cyclopropoxy group, making it less sterically hindered.

    5-Cyclopropoxy-4-(methylsulfanyl)pyridine: Lacks the chlorine atom, affecting its reactivity.

    2-Chloro-5-cyclopropoxy-3-(methylsulfanyl)pyridine: Similar structure but with different substitution pattern.

Uniqueness

2-Chloro-5-cyclopropoxy-4-(methylsulfanyl)pyridine is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the cyclopropoxy group provides steric hindrance, while the chlorine and methylsulfanyl groups offer sites for further chemical modification.

Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

2-chloro-5-cyclopropyloxy-4-methylsulfanylpyridine

InChI

InChI=1S/C9H10ClNOS/c1-13-8-4-9(10)11-5-7(8)12-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

JYPMQKDGESXGSL-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NC=C1OC2CC2)Cl

Origin of Product

United States

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